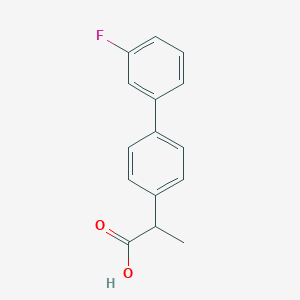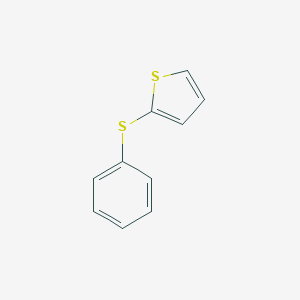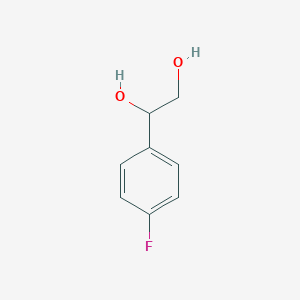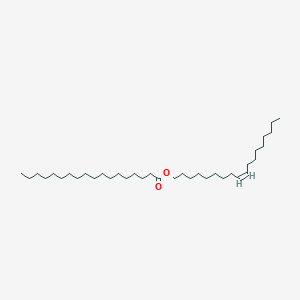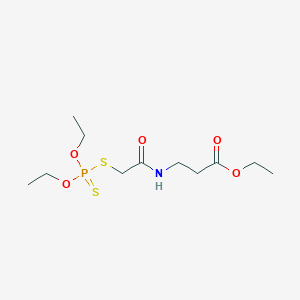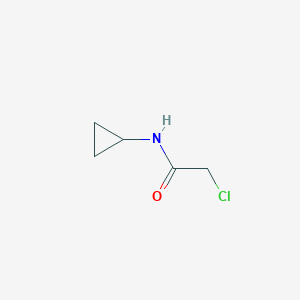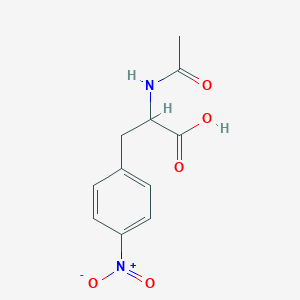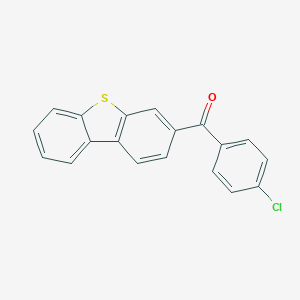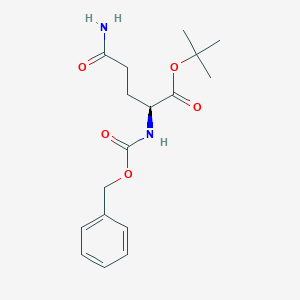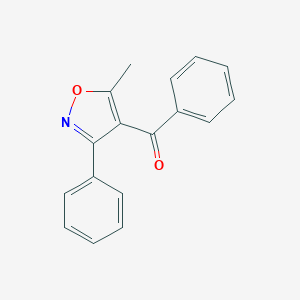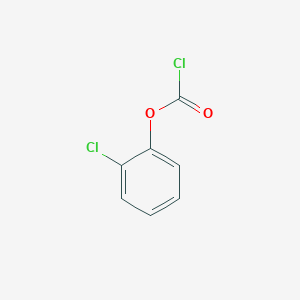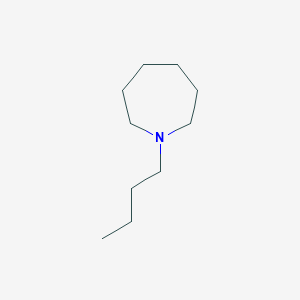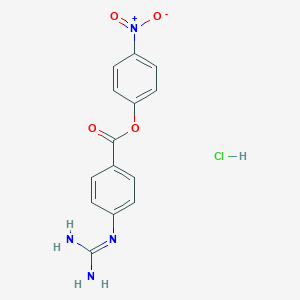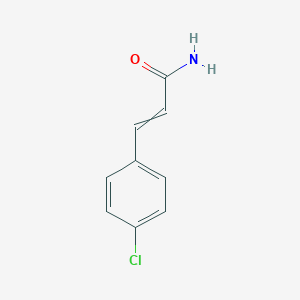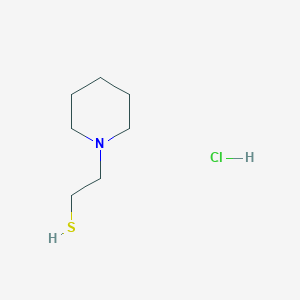
1-Piperidine ethanethiol, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidine ethanethiol, monohydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is also known as PET or PET-HCl and is a thiol-containing compound. PET has been used in various research studies due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of PET involves the interaction between its thiol group and various biological molecules. PET can form covalent bonds with proteins and enzymes, which can lead to the modification of their structure and function. PET can also interact with DNA, which can lead to the formation of DNA adducts. The formation of DNA adducts can cause DNA damage and can lead to mutations.
Efectos Bioquímicos Y Fisiológicos
PET has been shown to have various biochemical and physiological effects. PET can induce oxidative stress in cells, which can lead to cell death. PET can also inhibit the activity of various enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft. The accumulation of acetylcholine can lead to the overstimulation of the nervous system, which can cause seizures and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PET has several advantages for lab experiments. PET is a relatively stable compound that can be stored for long periods of time. PET is also soluble in water and ethanol, which makes it easy to handle in the lab. However, PET has some limitations for lab experiments. PET can induce oxidative stress in cells, which can lead to cell death. PET can also interact with various biological molecules, which can lead to the modification of their structure and function.
Direcciones Futuras
There are several future directions for the study of PET. PET can be used as a fluorescent probe to study the interaction between proteins and lipids. PET can also be used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET can also be used as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 1-Piperidine ethanethiol, monohydrochloride is a thiol-containing compound that has been widely used in scientific research applications. PET has unique properties and mechanism of action that make it a valuable tool for studying various biological processes. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PET, which can lead to the development of new therapeutic agents and diagnostic tools.
Métodos De Síntesis
The synthesis method of PET involves the reaction between piperidine and ethanethiol in the presence of hydrochloric acid. The reaction produces PET as a white crystalline solid that is soluble in water and ethanol. The purity of PET can be determined by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
PET has been widely used in scientific research applications due to its unique properties. PET is a thiol-containing compound that can interact with various biological molecules such as enzymes, proteins, and DNA. PET has been used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET has also been used as a fluorescent probe to study the interaction between proteins and lipids.
Propiedades
Número CAS |
17339-58-1 |
|---|---|
Nombre del producto |
1-Piperidine ethanethiol, monohydrochloride |
Fórmula molecular |
C7H16ClNS |
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h9H,1-7H2;1H |
Clave InChI |
LDBPTVNVBLNFAU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCS.Cl |
SMILES canónico |
C1CCN(CC1)CCS.Cl |
Sinónimos |
1-Piperidine ethanethiol, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



